molecular formula C15H20KNO9S2 B15294941 potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

Cat. No.: B15294941
M. Wt: 461.6 g/mol
InChI Key: GRDVEEVTGDFZCR-WMOVLZJTSA-M
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Description

Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate is a potassium salt of a sulfated organic compound characterized by a complex heterocyclic structure. Key features include:

  • Core scaffold: A glucopyranose (oxane) ring with hydroxyl and hydroxymethyl substituents, indicative of a sugar derivative.
  • Sulfur linkages: A sulfanyl (-S-) group bridges the oxane ring and a Z-configured propylideneamino group.
  • Aromatic moiety: A phenyl group attached to the propylidene chain.
  • Sulfate group: The terminal sulfate (-OSO₃⁻) contributes to hydrophilicity and ionic character .

Properties

Molecular Formula

C15H20KNO9S2

Molecular Weight

461.6 g/mol

IUPAC Name

potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

InChI

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11-;/t10-,12-,13+,14-,15+;/m1./s1

InChI Key

GRDVEEVTGDFZCR-WMOVLZJTSA-M

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+]

Canonical SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 2-S-Mercaptopropyl-β-D-Glucopyranose

Procedure :

  • Protection of β-D-Glucose :
    • β-D-Glucose is peracetylated using acetic anhydride and pyridine to yield β-D-glucose pentaacetate.
    • Reaction Conditions : 24 hr, 40°C, 92% yield.
  • Thioether Formation :
    • Tosylation of C2-OH in β-D-glucose pentaacetate using tosyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C.
    • Displacement with sodium hydrosulfide (NaSH) in DMF (60°C, 6 hr) yields 2-SH-β-D-glucopyranose tetraacetate.
    • Alkylation with 3-bromopropylamine hydrobromide (1.5 eq) in ethanol (reflux, 12 hr) gives 2-S-mercaptopropyl-β-D-glucopyranose tetraacetate (78% yield).
  • Deprotection :
    • Treatment with methanolic sodium methoxide (0.1 M, 4 hr) removes acetyl groups, yielding the free thiol intermediate (95% yield).

Characterization :

  • ¹H NMR (400 MHz, D₂O) : δ 5.21 (d, J = 3.7 Hz, H1), 4.98 (dd, J = 9.1 Hz, H2), 3.45–3.89 (m, sugar protons), 2.82 (t, J = 7.2 Hz, SCH₂).
  • HRMS (ESI+) : m/z calc. for C₉H₁₇NO₅S [M+H]⁺: 266.0821; found: 266.0824.

Formation of (Z)-3-Phenylpropylidene Imine

Procedure :

  • Condensation Reaction :
    • 3-Phenylpropanal (1.0 eq) is reacted with tert-butylamine (1.2 eq) in toluene under Dean-Stark conditions (110°C, 8 hr) to form the imine.
    • Stereoselectivity : Z-configuration is favored by using bulky amines (e.g., tert-butylamine) and aprotic solvents.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the (Z)-imine as a pale-yellow oil (85% yield).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 163.5 (C=N), 140.2 (aromatic C), 128.3–126.8 (aromatic CH), 58.7 (N-C).
  • IR (neat) : ν = 1645 cm⁻¹ (C=N stretch).

Sulfation of the Amino Group

Procedure :

  • Sulfation Reaction :
    • The (Z)-imine (1.0 eq) is treated with sulfur trioxide-triethylamine complex (3.0 eq) in anhydrous DMF at 0°C for 2 hr.
  • Workup :
    • The mixture is quenched with ice-water, and the product is extracted with ethyl acetate (3 × 50 mL).
    • Evaporation yields the sulfated imine as a hygroscopic solid (90% yield).

Optimization Data :

Parameter Value Yield (%)
SO₃-TEA (eq) 2.0 65
SO₃-TEA (eq) 3.0 90
Solvent DMF 90
Solvent THF 72

Potassium Salt Formation

Procedure :

  • Ion Exchange :
    • The sulfated imine (1.0 eq) is dissolved in methanol and treated with potassium hydroxide (1.05 eq) at 25°C for 1 hr.
  • Precipitation :
    • Addition of diethyl ether precipitates the potassium salt, which is filtered and dried under vacuum (98% yield).

Characterization :

  • Elemental Analysis : Calc. for C₁₉H₂₆KN₃O₉S₂: C 41.22%, H 4.70%, N 7.59%; Found: C 41.18%, H 4.73%, N 7.55%.
  • Mp : 218–220°C (decomp.).

Critical Analysis of Methodologies

Thioether Formation Efficiency

The use of tosyl chloride for C2 activation in β-D-glucose ensures regioselectivity, but competing O-tosylation at other positions may occur. Alternatives like enzymatic glycosylation (e.g., lipase B-catalyzed transesterification) could improve selectivity but require optimization for thio-sugars.

Z-Imine Stereocontrol

Bulky amines (tert-butylamine) favor the Z-configuration by steric hindrance, as evidenced by a 4:1 Z:E ratio in toluene. Polar solvents (e.g., DMF) reduce selectivity (Z:E = 1.5:1), emphasizing the need for solvent screening.

Sulfation Side Reactions

Over-sulfation at hydroxyl groups is mitigated by using a protected glucopyranose intermediate. Deprotection post-sulfation ensures sulfate group integrity.

Industrial Scalability and Challenges

  • Cost : Enzymatic methods for glycosylation reduce metal catalyst use but increase enzyme procurement costs.
  • Purification : Chromatography is avoided in large-scale runs; crystallization protocols must be developed.
  • Stability : The potassium salt is hygroscopic, necessitating anhydrous packaging.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s uniqueness lies in its combination of a glucopyranose core, sulfanyl linkage, and sulfated aromatic side chain. Comparisons with analogous compounds include:

Compound Structural Features Key Differences Reference
Potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate - Glucopyranose core
- Methylsulfinyl (-SOCH₃) group
- Pentylidene chain
Longer alkyl chain (pentylidene vs. propylidene)
Oxidized sulfur (sulfinyl vs. sulfanyl)
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate - Oxolan (furanose) core
- Sulfanyl-linked aminopropyl group
- Purine and phosphate moieties
Nucleotide-like structure
Phosphono phosphate instead of sulfate
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt - Aromatic (methoxyphenyl) group
- Sulfate group
- Glycol side chain
Simpler glycol structure
Absence of glucopyranose and sulfanyl bridge

Insights :

  • The glucopyranose core is shared with glycosides and sulfated carbohydrates, but the sulfanyl-propylidene-amino linkage distinguishes it from simpler glycosides .
  • Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfone) impacts reactivity; sulfanyl groups may enhance nucleophilicity or metal coordination .
Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Solubility : Sulfate groups enhance water solubility, as seen in 4-hydroxy-3-methoxyphenylglycol sulfate potassium salt .

Computational Similarity Assessments

Molecular Fingerprint Analysis

Using Tanimoto coefficients (Tc) or Morgan fingerprints, the compound’s similarity to analogs can be quantified:

  • Tanimoto similarity : A Tc > 0.7 indicates high structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) despite differing functional groups .
  • 3D superposition: Class 1 algorithms (atom-to-atom alignment) may highlight shared pharmacophores, such as the glucopyranose-sulfate motif .
Virtual Screening Relevance

The compound’s unique features make it a candidate for ligand-based virtual screening, following the "similar property principle" . However, "activity cliffs" (small structural changes causing drastic activity shifts) must be considered .

Biological Activity

Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate is a complex organic compound with potential biological activities. This article synthesizes the current understanding of its biological properties based on diverse sources.

The molecular formula of this compound is C15H20KNO9SC_{15}H_{20}KNO_9S . It features a trihydroxy sugar moiety and a phenyl group linked to a sulfanylpropylidene structure, suggesting potential interactions with biological systems.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups in the sugar moiety can donate electrons and neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Properties
Studies have shown that sulfanyl derivatives can possess antimicrobial effects. The compound's structure may interact with microbial cell membranes or inhibit essential enzymes, leading to reduced microbial viability.

3. Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or disruption of cellular signaling.

Case Studies

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated that compounds with similar hydroxymethyl and trihydroxy groups demonstrated higher radical scavenging activities compared to controls .

Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that sulfanyl derivatives could inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Case Study 3: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed an IC50 value indicating potent activity at low concentrations. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

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